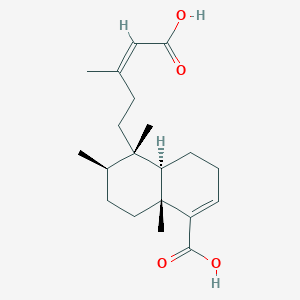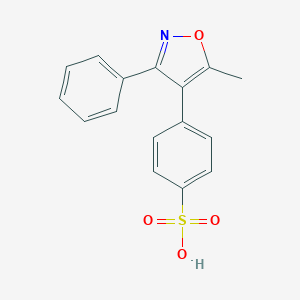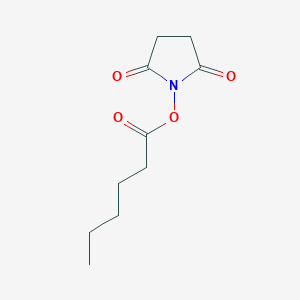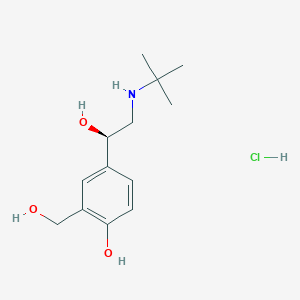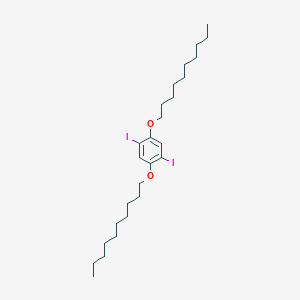
1,4-Bis(decyloxy)-2,5-diiodobenzene
Overview
Description
“1,4-Bis(decyloxy)-2,5-diethynylbenzene” is a compound with the molecular formula C30H46O2 . It is part of a homologous series of compounds that have similar molecular weights, coefficients, and shift . The redox potentials of the compounds are also very similar .
Synthesis Analysis
While specific synthesis methods for “1,4-Bis(decyloxy)-2,5-diiodobenzene” were not found, it’s worth noting that similar compounds are used in the synthesis of aromatic polyazomethines .
Molecular Structure Analysis
The molecular structure of “1,4-Bis(decyloxy)-2,5-diethynylbenzene” consists of a benzene ring with two decyloxy groups and two diethynyl groups attached .
Physical And Chemical Properties Analysis
The compound “1,4-Bis(decyloxy)benzene” has a melting point of 66-70 °C . It has a molecular weight of 390.64 g/mol .
Scientific Research Applications
Conducting Polymers
1,4-Bis(decyloxy)-2,5-diiodobenzene has been utilized in the synthesis of conducting polymers. For instance, polymers derived from bis(pyrrol-2-yl) arylenes, including variants of this compound, exhibit low oxidation potentials and high stability in their conducting form. These properties make them suitable for applications in electronics and materials science (Sotzing et al., 1996).
Optical and Electrochromic Properties
The compound has been incorporated into copolymers demonstrating significant electrochromic properties. These materials, which alter their color and transparency in response to electrical stimulation, are useful in developing flexible organic electrochromic devices (Xu et al., 2018).
Polymer Functionalization
1,4-Bis(decyloxy)-2,5-diiodobenzene is instrumental in creating functionalized polymers. For example, it has been used to synthesize poly(phenyleneethynylene)s with specific chemical reactivity, which is crucial for creating materials with tailored properties (Wagner & Nuyken, 2003).
Aggregation Behavior in Polymers
This compound plays a role in studying the aggregation behavior of poly(arylene alkenylene)s and poly(arylene alkylene)s. Understanding this behavior is vital for the development of advanced materials with specific electronic and optical properties (Tan et al., 2019).
Energy Storage Applications
Research has also explored its use in enhancing the redox activity of hollow conjugated microporous polymers. This enhancement is crucial for improving energy storage performance, particularly in applications like pseudocapacitors (Choi et al., 2018).
Phase Transfer Catalysis
The compound has been investigated in phase transfer catalysis, which is a method used to increase the rate of reactions by enabling the transfer of a reactant from one phase into another where the reaction occurs. This has implications in creating more efficient chemical processes (Pugh & Percec, 1990).
Future Directions
properties
IUPAC Name |
1,4-didecoxy-2,5-diiodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44I2O2/c1-3-5-7-9-11-13-15-17-19-29-25-21-24(28)26(22-23(25)27)30-20-18-16-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWZYEYOUOCYKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=C(C=C1I)OCCCCCCCCCC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571401 | |
| Record name | 1,4-Bis(decyloxy)-2,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diiodo-2,5-bis(decyloxy)benzene | |
CAS RN |
153033-34-2 | |
| Record name | 1,4-Bis(decyloxy)-2,5-diiodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153033-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis(decyloxy)-2,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



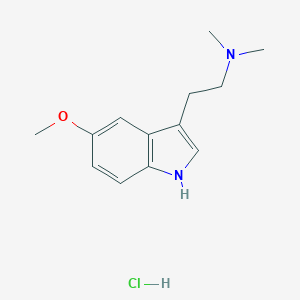
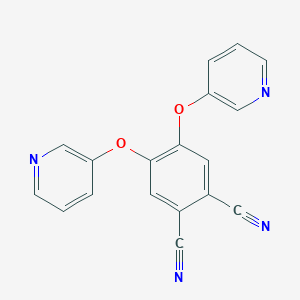

![Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, [3aS-(3a-alpha-,6-alpha-,6a-alpha-)]-(9CI)](/img/structure/B134276.png)
